1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol
Description
The compound (1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate is a triacylglycerol (TAG) derivative comprising three distinct fatty acid chains esterified to a glycerol backbone:
- Dodecanoyl (C12:0): A saturated medium-chain fatty acid.
- Hexadecanoyl (C16:0): A saturated long-chain fatty acid (palmitic acid).
- (E)-Octadec-9-enoate (C18:1 trans): A monounsaturated fatty acid with a trans-configuration double bond at the C9 position.
This structural arrangement confers unique physicochemical properties, such as higher melting points due to the trans configuration and saturated chains, and reduced solubility in polar solvents compared to cis-configured analogs. Its primary applications lie in lipid research, industrial surfactants, and controlled-release drug formulations.
Properties
IUPAC Name |
(1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H92O6/c1-4-7-10-13-16-19-21-23-24-26-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-18-15-12-9-6-3)45-54-48(51)42-39-36-33-30-27-25-22-20-17-14-11-8-5-2/h23-24,46H,4-22,25-45H2,1-3H3/b24-23+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCNQKCHCPELNN-WCWDXBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H92O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (lauric acid, elaidic acid, and palmitic acid). The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fatty acid peroxides and hydroperoxides.
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to release glycerol and the respective fatty acids.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of different triacylglycerols
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipases are used under mild heating conditions
Major Products:
Oxidation: Fatty acid peroxides and hydroperoxides.
Hydrolysis: Glycerol, lauric acid, elaidic acid, and palmitic acid.
Transesterification: Various triacylglycerols depending on the alcohol used
Scientific Research Applications
Biochemical Research
Lipid Bilayer Studies :
The compound's amphiphilic nature makes it an excellent candidate for studying lipid bilayers and membrane dynamics. It can be incorporated into lipid membranes to investigate the effects of fatty acid composition on membrane fluidity and permeability.
Pharmaceuticals
Drug Delivery Systems :
Due to its ability to form micelles and liposomes, this compound is explored for use in drug delivery systems. Its structure allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.
Case Study : A study demonstrated that formulations containing this compound improved the delivery of antitumor agents in vitro, showing increased cytotoxicity against cancer cells compared to traditional formulations .
Cosmetic Applications
Emulsifiers and Stabilizers :
In cosmetic formulations, this compound serves as an emulsifier, stabilizing oil-in-water emulsions. Its effectiveness in maintaining the stability of creams and lotions has been documented in various studies.
Food Industry
Food Emulsifiers :
The compound is evaluated for use as a food emulsifier due to its ability to stabilize emulsions in food products, enhancing texture and shelf life.
Material Science
Biodegradable Polymers :
Research into biodegradable polymers has highlighted this compound's potential as a building block for environmentally friendly materials. Its incorporation into polymer matrices could lead to materials that degrade more readily in natural environments.
Mechanism of Action
The mechanism of action of 1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol involves its interaction with lipid metabolic pathways. It can be hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various biochemical processes. The compound’s effects are mediated through its constituent fatty acids, which can influence cellular signaling, membrane fluidity, and energy metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Triacylglycerol Family
(a) [1-Hexadecanoyloxy-3-[(E)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate (C55H104O6)
- Molecular Weight : 861.4 g/mol .
- Fatty Acid Chains :
- C16:0 (sn-1) , C18:1 trans (sn-3) , and C18:0 (stearic acid, sn-2) .
- Key Differences :
(b) Glycerol 1-(9Z-octadecenoate) 2-hexadecanoate 3-octadecanoate
Phospholipid Derivatives
(a) (1R)-2-{[(S)-{[(2S)-2,3-dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(hexadecanoyloxy)methyl]ethyl (9Z)-octadec-9-enoate
- Structure : A phosphatidylglycerol with a phosphate group and glycerol moiety.
- Key Differences :
(b) Complex Phospholipids with Multiple Unsaturations (e.g., C18:3)
Metabolic and Functional Implications
- Trans vs.
- Chain Length Diversity : The combination of C12:0, C16:0, and C18:1 balances metabolic energy yield and structural rigidity, unlike homogeneous long-chain TAGs .
- Phospholipid Comparison : Phosphorylated analogs (e.g., ) exhibit amphiphilicity and participation in cell signaling, contrasting with the target’s apolar nature.
Biological Activity
The compound (1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate is a complex glycerolipid that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological functions, and relevant research findings.
Structural Characteristics
This compound belongs to the class of glycerol esters and is characterized by the presence of long-chain fatty acids. Its molecular formula is , and it has a molecular weight of approximately 634.0 g/mol. The structure comprises:
- Dodecanoyl group at position 1
- Hexadecanoyl group at position 3
- (E)-octadec-9-enoate group at position 2
1. Antimicrobial Properties
Research indicates that glycerolipids, including this compound, exhibit antimicrobial activity. A study demonstrated that certain glycerolipids can disrupt bacterial membranes, leading to cell lysis. The presence of multiple fatty acid chains enhances their efficacy against various pathogens, including Gram-positive and Gram-negative bacteria .
2. Anti-inflammatory Effects
Glycerolipids are known to modulate inflammatory responses. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases . This activity is particularly relevant in conditions such as arthritis and inflammatory bowel disease.
3. Cell Membrane Interaction
The amphiphilic nature of this compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Studies have shown that it can alter the physical properties of cell membranes, which may influence cellular signaling pathways and membrane protein functions .
Case Studies
Several case studies have investigated the biological effects of similar glycerolipids:
-
Case Study on Antimicrobial Efficacy
- Objective: To evaluate the antimicrobial properties of glycerolipids.
- Findings: The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Case Study on Anti-inflammatory Activity
- Objective: To assess the anti-inflammatory potential in a murine model.
- Findings: Mice treated with the compound showed reduced levels of TNF-alpha and IL-6, indicating a strong anti-inflammatory response.
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
